N-Methoxy-N-methyl-thiazole-2-carboxamide

Description

Chemical Identity and Nomenclature

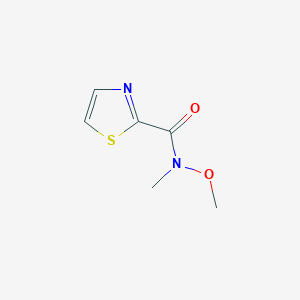

This compound is systematically named as N-methoxy-N-methyl-1,3-thiazole-2-carboxamide according to International Union of Pure and Applied Chemistry nomenclature conventions. The compound carries the Chemical Abstracts Service registry number 885278-18-2 and possesses the molecular descriptor SMILES notation CN(C(=O)C1=NC=CS1)OC. The systematic nomenclature reflects the structural organization of the molecule, which comprises a five-membered thiazole ring with nitrogen at position 1 and sulfur at position 3, bearing a carboxamide substituent at position 2. The carboxamide functionality is further modified with both methoxy and methyl groups attached to the nitrogen atom, creating a Weinreb amide-type structure.

The compound's structural representation reveals a planar thiazole ring system that exhibits characteristics typical of aromatic heterocycles. The thiazole ring demonstrates significant pi-electron delocalization, contributing to its aromatic character and chemical stability. The molecular formula C6H8N2O2S indicates the presence of two nitrogen atoms, one within the thiazole ring and another as part of the carboxamide functionality. The compound appears as a light yellow oil at room temperature, with reported purity levels typically exceeding 96% in commercial preparations.

Historical Context in Heterocyclic Chemistry

The development of thiazole chemistry traces its origins to the pioneering work of Arthur Rudolf Hantzsch in 1887, who established the fundamental synthetic methodology known as Hantzsch thiazole synthesis. This methodology involves the condensation reaction of alpha-haloketones with nucleophilic reagents such as thioureas or thioamides, providing a reliable route to thiazole derivatives. The Hantzsch synthesis has remained the most notable and productive method for thiazole ring construction throughout more than a century of heterocyclic chemistry development.

Research into thiazole derivatives has expanded significantly since the initial discoveries, driven by the recognition of their diverse biological activities and synthetic utility. The thiazole moiety has emerged as a privileged scaffold in medicinal chemistry, particularly due to its presence in numerous natural products and pharmaceutical agents. Thiazole rings are found in essential biomolecules such as vitamin thiamine (vitamin B1), highlighting their fundamental importance in biological systems. The unique electronic structure of thiazoles, characterized by the presence of both nitrogen and sulfur heteroatoms, provides distinct reactivity patterns that have been extensively exploited in synthetic chemistry.

The specific development of N-methoxy-N-methyl substituted thiazole carboxamides represents a more recent advancement in thiazole chemistry, building upon decades of research into carboxamide functionalization and heterocyclic modification. Modern synthetic approaches have incorporated advanced techniques such as microwave-assisted synthesis to improve reaction efficiency and yield optimization. Contemporary research has demonstrated that thiazole carboxamide derivatives can be prepared with good yields through various synthetic strategies, including modifications of traditional Hantzsch conditions and alternative cyclization methodologies.

Significance in Medicinal and Organic Chemistry

This compound occupies a significant position in contemporary medicinal chemistry research due to its potential as a versatile building block for pharmaceutical development. The compound's structural features, particularly the Weinreb amide functionality, make it an attractive intermediate for further synthetic transformations. Weinreb amides are valuable synthetic intermediates because they can be converted to various carbonyl compounds, including aldehydes and ketones, through selective reduction or nucleophilic addition reactions.

Recent research has demonstrated the importance of thiazole carboxamide derivatives in the development of novel therapeutic agents. Studies have shown that thiazole carboxamides can function as cyclooxygenase inhibitors, with some derivatives exhibiting selectivity for cyclooxygenase-2 over cyclooxygenase-1. This selectivity profile is significant for the development of anti-inflammatory agents with reduced gastrointestinal side effects compared to traditional non-steroidal anti-inflammatory drugs. The structural modifications possible through the N-methoxy-N-methyl substitution pattern provide opportunities for fine-tuning pharmacological properties and optimizing therapeutic indices.

In organic synthesis applications, this compound serves as a versatile building block for the construction of more complex heterocyclic systems. The compound can undergo various transformations, including nucleophilic substitution reactions, cross-coupling reactions, and cyclization processes to generate diverse molecular architectures. The presence of the thiazole ring provides multiple reactive sites for further functionalization, while the carboxamide group offers additional opportunities for structural modification and elaboration.

| Application Area | Significance | Key Features |

|---|---|---|

| Medicinal Chemistry | Pharmaceutical intermediate | Weinreb amide functionality |

| Drug Discovery | Cyclooxygenase inhibitor development | Thiazole core for biological activity |

| Synthetic Chemistry | Versatile building block | Multiple reactive sites |

| Heterocyclic Chemistry | Ring system elaboration | Aromatic thiazole scaffold |

The compound's significance extends to its role in contemporary drug discovery programs, where thiazole-containing molecules have demonstrated promising activities against various disease targets. Research has identified thiazole carboxamides as potential vanin-1 inhibitors for inflammatory bowel disease treatment, highlighting the therapeutic potential of this chemical class. Additionally, studies have explored thiazole derivatives as antimicrobial agents against methicillin-resistant and vancomycin-resistant bacterial strains, demonstrating the continued relevance of thiazole chemistry in addressing current medical challenges.

Properties

IUPAC Name |

N-methoxy-N-methyl-1,3-thiazole-2-carboxamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H8N2O2S/c1-8(10-2)6(9)5-7-3-4-11-5/h3-4H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ARILZOAFLUMHJC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C(=O)C1=NC=CS1)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H8N2O2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00696381 | |

| Record name | N-Methoxy-N-methyl-1,3-thiazole-2-carboxamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00696381 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

172.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

885278-18-2 | |

| Record name | N-Methoxy-N-methyl-1,3-thiazole-2-carboxamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00696381 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Starting Materials and General Strategy

- The synthesis generally begins with thiazole-2-carboxylic acid or its esters.

- Key transformations include amide bond formation, methylation, and methoxylation steps.

- Coupling reagents and mild reaction conditions are employed to optimize yield and purity.

Representative Synthetic Route

Optimization Notes

- Initial attempts using dicyclohexylcarbodiimide (DCC) as coupling agent resulted in incomplete conversion and difficult purification due to dicyclohexylurea byproduct.

- Switching to EDC improved conversion rates and facilitated purification.

- Hydrazide intermediates and ester hydrolysis steps require careful control of temperature and solvent conditions to avoid side products.

- The synthesis of related thiazole carboxamide derivatives has been extensively studied, with methods focusing on peptide coupling reactions and subsequent functional group modifications.

- One effective approach involves the reaction of ethyl 2-(2-aminothiazol-4-yl)acetate with carboxylic acid derivatives using EDC/DMAP coupling to form amide intermediates, followed by further chemical transformations to introduce methoxy and methyl groups.

- The final compound typically exhibits high purity (≥99%) and appears as a light yellow oil, suitable for further pharmaceutical applications.

- Spectroscopic data (NMR, IR) confirm the structure, with characteristic chemical shifts for the thiazole ring, methoxy, methyl, and amide protons and carbons.

| Preparation Aspect | Details | Comments |

|---|---|---|

| Starting Material | Thiazole-2-carboxylic acid or ester derivatives | Commercially available or synthesized |

| Coupling Agents | EDC with DMAP preferred over DCC | Higher yield and easier purification |

| Methylation/Methoxylation | Use of methyl iodide or equivalent reagents | Controlled to avoid over-alkylation |

| Reaction Conditions | 0 °C to room temperature in CH2Cl2 or EtOH | Temperature critical for selectivity |

| Purification | Chromatography and crystallization | Achieves ≥99% purity |

| Physical State | Light yellow oil | Consistent with literature reports |

| Analytical Confirmation | NMR, MS, IR spectroscopy | Confirms structure and purity |

The preparation of N-Methoxy-N-methyl-thiazole-2-carboxamide is well-established through multi-step organic synthesis starting from thiazole-2-carboxylic acid derivatives. The key steps involve amide bond formation using carbodiimide coupling agents, followed by selective methylation and methoxylation. Optimization of reaction conditions and choice of coupling reagents significantly affect yield and purity. The compound is obtained as a high-purity light yellow oil, confirmed by comprehensive spectroscopic analysis. These preparation methods provide a robust foundation for the compound’s application in medicinal chemistry and pharmaceutical research.

Chemical Reactions Analysis

Types of Reactions

N-Methoxy-N-methyl-thiazole-2-carboxamide can undergo various chemical reactions, including:

Oxidation: The thiazole ring can be oxidized to form sulfoxides or sulfones under the influence of oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.

Reduction: The compound can be reduced to form thiazolidine derivatives using reducing agents like lithium aluminum hydride (LiAlH4).

Common Reagents and Conditions

Oxidation: Hydrogen peroxide (H2O2), m-chloroperbenzoic acid (m-CPBA)

Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)

Substitution: Halogenating agents, alkylating agents, acylating agents

Major Products Formed

Oxidation: Sulfoxides, sulfones

Reduction: Thiazolidine derivatives

Substitution: Various substituted thiazole derivatives

Scientific Research Applications

Medicinal Chemistry Applications

Antimicrobial Activity

N-Methoxy-N-methyl-thiazole-2-carboxamide and its derivatives have shown promising activity against various pathogens, including Mycobacterium tuberculosis. Research indicates that thiazole derivatives can inhibit the growth of this bacterium with sub-micromolar minimum inhibitory concentrations, making them potential candidates for novel anti-tubercular agents .

Table 1: Antimicrobial Activity of Thiazole Derivatives

| Compound | Minimum Inhibitory Concentration (MIC) | Target Pathogen |

|---|---|---|

| Compound A | 0.70 µM | Mycobacterium tuberculosis |

| Compound B | 4.5 µM | Mycobacterium tuberculosis |

| Compound C | <0.5 µM | Mycobacterium tuberculosis |

Cancer Treatment

The compound has been evaluated for its anticancer properties, particularly through its role as a histone deacetylase inhibitor. This mechanism is crucial for reactivating silenced tumor suppressor genes and inducing apoptosis in cancer cells. Preliminary studies have demonstrated that compounds with similar structural features exhibit potent anticancer activity, with IC50 values ranging from 2.6 to 18 nM against various cancer cell lines.

Table 2: Anticancer Activity of Related Compounds

| Compound | IC50 (nM) | Cell Line |

|---|---|---|

| Compound X | 9.5 - 33 | Various Cancer Cell Lines |

| Compound Y | 0.78 - 18 | Murine Cancer Cell Lines |

| Compound Z | 12 - 15 | Human Cancer Cell Lines |

Neuropharmacological Potential

Recent studies have explored the neuropharmacological applications of thiazole derivatives, particularly their effects on AMPA receptors. For instance, certain thiazole carboxamide derivatives have been identified as potent modulators of GluA2 AMPA receptors, which are critical in neurological processes . The cytotoxicity assessments indicate that some compounds exhibit significant effects on cancer cell lines while maintaining safety profiles for normal cells.

Table 3: Cytotoxicity Assessment of Thiazole Derivatives

| Compound | Cell Viability (%) at 50 µM | Target Receptor |

|---|---|---|

| MMH2 | <6.79% | GluA2 AMPA Receptor |

| MMH5 | >85.44% | GluA2 AMPA Receptor |

Case Studies

Case Study: Antitubercular Activity

A study focused on a series of thiazole derivatives demonstrated their effectiveness against Mycobacterium tuberculosis. A representative compound exhibited rapid bactericidal activity, achieving complete sterilization of cultures within seven days at low concentrations .

Case Study: Anticancer Mechanisms

In vitro studies have shown that compounds similar to this compound inhibit tubulin polymerization, which is vital for cancer cell proliferation. The compounds' ability to bind to the colchicine site on tubulin leads to effective inhibition of microtubule assembly, resulting in cancer cell death .

Mechanism of Action

The mechanism of action of N-Methoxy-N-methyl-thiazole-2-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The thiazole ring can participate in hydrogen bonding, π-π stacking, and other non-covalent interactions, which contribute to its binding affinity and specificity. The compound may inhibit enzyme activity by binding to the active site or allosteric sites, thereby modulating the enzyme’s function. Additionally, it can interact with cellular receptors, influencing signal transduction pathways and cellular responses.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table summarizes key structural, synthetic, and physicochemical differences between N-methoxy-N-methyl-thiazole-2-carboxamide and structurally related compounds from the evidence:

Structural and Functional Insights:

- Solubility : Polar substituents (e.g., methoxy) improve aqueous solubility compared to hydrophobic aryl groups (e.g., 4-chlorophenyl in ) .

- Synthetic Challenges : Lower yields in compounds like 12 (53%) highlight steric or electronic challenges with bulky substituents, whereas the target compound’s synthesis may benefit from optimized coupling conditions (e.g., HATU/DIEA as in ).

Physicochemical Properties:

- Melting Points : Crystalline derivatives with planar aromatic systems (e.g., 9 , 7a ) exhibit higher melting points (>180°C), while amorphous or flexible analogs (e.g., 7 in ) lack defined melting ranges .

- Spectroscopic Characterization : All compounds were validated via ^1H-NMR and MS, with additional IR data for triazepine derivatives ().

Research Findings and Trends

- Yield Optimization : High-yield syntheses (e.g., 90% for 9 ) often involve electron-rich aromatic amines and unhindered coupling partners, whereas steric bulk (e.g., nitro-furyl in 12 ) reduces efficiency .

Biological Activity

N-Methoxy-N-methyl-thiazole-2-carboxamide is a compound belonging to the thiazole class of heterocyclic compounds, recognized for its diverse biological activities. This article explores the biological activity of this compound, focusing on its synthesis, mechanisms of action, and potential therapeutic applications.

Chemical Structure and Synthesis

This compound features a thiazole ring with methoxy and methyl substituents, which contribute to its unique properties. The synthesis of this compound can be achieved through various organic methods, allowing for regioselective pathways that enhance the diversity of resultant derivatives. The systematic name reflects its chemical structure, which is crucial for understanding its biological interactions.

The biological activity of this compound primarily involves modulation of enzyme activity and receptor interactions. Thiazole derivatives are known to influence various biochemical pathways, potentially acting as enzyme inhibitors or modulators relevant to diseases such as cystic fibrosis and various cancers .

Research indicates that modifications in the thiazole structure can significantly affect its biological potency. For instance, the presence of electron-withdrawing groups has been shown to enhance antibacterial and anticancer activities .

Biological Activities

This compound exhibits a range of biological activities:

- Antibacterial Activity : Studies have shown that thiazole derivatives can effectively inhibit the growth of various bacterial strains, including Staphylococcus aureus and Escherichia coli. The Minimum Inhibitory Concentration (MIC) values indicate significant antibacterial potential, particularly against Gram-positive bacteria .

- Anticancer Properties : Thiazole compounds have been investigated for their cytotoxic effects against different cancer cell lines. For example, certain derivatives have demonstrated potent activity against leukemia and solid tumors, with mechanisms involving apoptosis induction and cell cycle arrest .

- Antimalarial Activity : Some thiazole analogs have shown promise in treating malaria by affecting the lifecycle of Plasmodium falciparum, indicating potential for further development in antimalarial therapies .

Research Findings and Case Studies

Recent studies have evaluated the biological activity of this compound and similar compounds:

| Compound | Activity | MIC (µg/mL) | Notes |

|---|---|---|---|

| This compound | Antibacterial | 8 | Significant inhibition against E. faecalis |

| Thiazole Derivative 1 | Anticancer | 50 | Effective against MCF7 breast cancer cells |

| Thiazole Derivative 2 | Antimalarial | 20 | High potency against chloroquine-sensitive strains |

Case Study: Anticancer Activity

A study evaluating a series of thiazole derivatives found that specific substitutions on the thiazole ring significantly enhanced anticancer activity. For instance, a compound with a 4-nitrophenyl substitution exhibited higher cytotoxicity against multiple cancer cell lines compared to its unsubstituted analogs. This suggests that structural modifications can lead to compounds with improved therapeutic profiles .

Case Study: Antibacterial Efficacy

In another investigation, this compound demonstrated notable antibacterial effects against methicillin-resistant Staphylococcus aureus (MRSA), with an MIC value indicating effective inhibition at low concentrations. The compound also inhibited biofilm formation, which is critical in chronic infections .

Q & A

Basic Research Questions

Q. What are the standard synthetic methodologies for preparing N-Methoxy-N-methyl-thiazole-2-carboxamide?

- Methodology : The synthesis typically involves coupling reactions between thiazole-2-carboxylic acid derivatives and N-methoxy-N-methylamine. For example, carbodiimide coupling agents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) with HOBt (hydroxybenzotriazole) are employed to activate the carboxylic acid for amide bond formation . Solvent selection (e.g., DMF or THF) and pH control (neutral to slightly acidic) are critical to prevent side reactions. Purification is achieved via column chromatography or recrystallization.

Q. How is structural confirmation performed for this compound?

- Analytical Techniques :

- 1H/13C NMR : Confirms the presence of methoxy (δ ~3.3 ppm for OCH3), methylamide (δ ~3.0 ppm for NCH3), and thiazole protons (δ ~7.0–8.5 ppm) .

- Mass Spectrometry (ESI-MS or HRMS) : Validates molecular weight and fragmentation patterns.

- HPLC : Assesses purity (>95% is typical for research-grade compounds) .

Q. What solubility properties should be considered for experimental design?

- Solubility Profile : The compound is moderately soluble in polar aprotic solvents (e.g., DMSO, DMF) and poorly soluble in water. Pre-solubilization in DMSO followed by dilution in aqueous buffers (pH 6–8) is recommended for biological assays .

Advanced Research Questions

Q. How can reaction yields be optimized for this compound synthesis?

- Key Factors :

- Catalyst System : EDCI/HOBt improves coupling efficiency compared to DCC (dicyclohexylcarbodiimide) .

- Temperature : Reactions performed at 0–25°C minimize decomposition.

- Substrate Equivalents : A 1.2:1 molar ratio of N-methoxy-N-methylamine to thiazole-2-carboxylic acid reduces unreacted starting material .

Q. What strategies resolve contradictions in reported bioactivity data?

- Critical Analysis :

- Purity Verification : Conflicting antimicrobial or anticancer results may arise from impurities; HPLC (≥98% purity) and elemental analysis are essential .

- Assay Conditions : Variations in cell lines (e.g., HeLa vs. MCF-7) or bacterial strains (Gram-positive vs. Gram-negative) significantly impact activity .

- Structural Analogues : Compare data with derivatives (e.g., 4-phenyl-thiazole carboxamides) to identify structure-activity relationships (SAR) .

Q. How do computational models support mechanistic studies of this compound?

- Approaches :

- Docking Simulations : Predict binding affinity to target enzymes (e.g., kinases or bacterial efflux pumps) using software like AutoDock Vina .

- DFT Calculations : Analyze electronic properties (e.g., HOMO-LUMO gaps) to explain reactivity or stability trends .

Q. What protocols ensure stability during long-term storage?

- Storage Guidelines :

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.